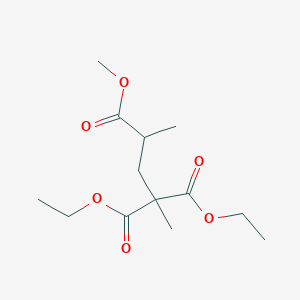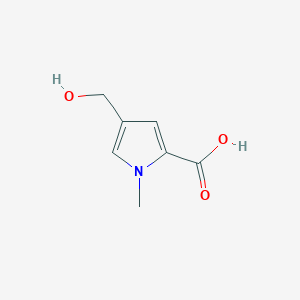
4-(Hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom This particular compound is characterized by the presence of a hydroxymethyl group (-CH2OH) and a carboxylic acid group (-COOH) attached to the pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the hydroxymethylation of 1-methyl-1H-pyrrole-2-carboxylic acid using formaldehyde in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the addition of the hydroxymethyl group to the pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
4-(Hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: 4-(Carboxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid.
Reduction: 4-(Hydroxymethyl)-1-methyl-1H-pyrrole-2-methanol.
Substitution: Various substituted pyrrole derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4-(Hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-(Hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-(Hydroxymethyl)-1H-pyrrole-2-carboxylic acid: Lacks the methyl group at the 1-position.
1-Methyl-1H-pyrrole-2-carboxylic acid: Lacks the hydroxymethyl group.
4-(Hydroxymethyl)-1-methyl-1H-imidazole-2-carboxylic acid: Contains an imidazole ring instead of a pyrrole ring.
Uniqueness
4-(Hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylic acid is unique due to the combination of its functional groups and the pyrrole ring structure. This combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H9NO3 |
|---|---|
Peso molecular |
155.15 g/mol |
Nombre IUPAC |
4-(hydroxymethyl)-1-methylpyrrole-2-carboxylic acid |
InChI |
InChI=1S/C7H9NO3/c1-8-3-5(4-9)2-6(8)7(10)11/h2-3,9H,4H2,1H3,(H,10,11) |
Clave InChI |
MJBSRZMOOOEXQQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=C1C(=O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-OL](/img/structure/B12273089.png)
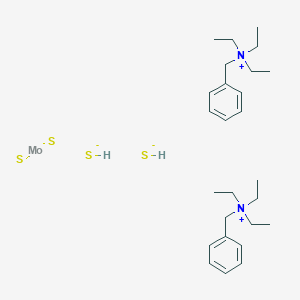

![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B12273117.png)
![3-(2,3-dimethoxyphenyl)-1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea](/img/structure/B12273121.png)
![N,5-dimethyl-N-[1-(quinolin-2-yl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B12273129.png)
![2-(2-Chlorophenyl)-1-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one](/img/structure/B12273136.png)
![1-[3-(2-Aminopropan-2-yl)azetidin-1-yl]ethan-1-one](/img/structure/B12273142.png)
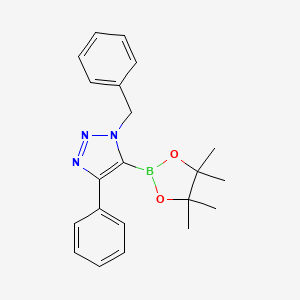
![N-[4-(dipropylsulfamoyl)-2-{[5-(dipropylsulfamoyl)-2-acetamidophenyl]disulfanyl}phenyl]acetamide](/img/structure/B12273144.png)
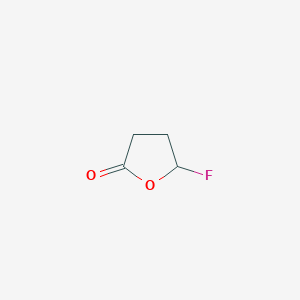

![6,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B12273163.png)
